Benzo(b)chrysene

Catalog No.
S561181
CAS No.
214-17-5
M.F
C22H14
M. Wt
278.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo(b)chrysene

CAS Number

214-17-5

Product Name

Benzo(b)chrysene

IUPAC Name

pentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene

Molecular Formula

C22H14

Molecular Weight

278.3 g/mol

InChI

InChI=1S/C22H14/c1-2-7-17-14-22-18(13-16(17)6-1)10-12-20-19-8-4-3-5-15(19)9-11-21(20)22/h1-14H

InChI Key

YYGRIGYJXSQDQB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=CC=CC=C5C=C43

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=CC=CC=C5C=C43

Environmental Monitoring:

Benzo(b)chrysene is classified as a Polycyclic Aromatic Hydrocarbon (PAH) and is a common contaminant found in the environment. Due to its unique chemical properties and widespread presence, Benzo(b)chrysene is often used as a marker for environmental pollution, particularly in studies investigating the presence of PAHs in:

  • Air: Benzo(b)chrysene can be emitted from various sources like coal combustion, vehicle exhaust, and forest fires . Its presence in air samples can indicate environmental contamination and potentially harmful health effects .
  • Soil and Sediment: The presence of Benzo(b)chrysene in soil and sediment samples can indicate historical or ongoing contamination from industrial activities, spills, or improper waste disposal .
  • Water: While Benzo(b)chrysene is not highly soluble in water, its detection in water samples can still be an indicator of overall PAH contamination, potentially originating from industrial effluents or agricultural runoff .

Environmental Fate and Transport Studies:

Research on Benzo(b)chrysene also contributes to understanding the environmental fate and transport of PAHs. This includes studying how Benzo(b)chrysene behaves in the environment, such as:

  • Persistence: Understanding how long Benzo(b)chrysene persists in different environmental compartments like soil, water, and air helps assess its potential long-term impact on the environment .
  • Biodegradation: Studying the microbial breakdown of Benzo(b) by various organisms helps identify potential bioremediation strategies for PAH-contaminated sites.
  • Bioaccumulation: Research investigates the potential for Benzo(b)chrysene to accumulate in the food chain, posing a risk to wildlife and potentially impacting human health if consumed through contaminated seafood.

Toxicological Research:

While not as extensively studied as some other PAHs like Benzo(a)pyrene, Benzo(b)chrysene has also been explored for its potential toxicological effects. This research is crucial for understanding potential health risks associated with exposure to Benzo(b)chrysene, including:

  • Mutagenicity and Carcinogenicity: Studies investigate the potential of Benzo(b)chrysene to cause mutations in DNA and contribute to the development of cancer .
  • Other health effects: Research may also explore potential non-cancerous health effects associated with Benzo(b)chrysene exposure, such as impacts on the respiratory, reproductive, or immune systems.

Benzo(b)chrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14C_{22}H_{14} and a molecular weight of 278.34 g/mol. It is structurally characterized by its fused ring system, comprising five aromatic rings. This compound is primarily recognized for its potential carcinogenic properties and is often studied in the context of environmental pollution and human health risks associated with exposure to PAHs. Benzo(b)chrysene is typically found in products of incomplete combustion, such as tobacco smoke, grilled foods, and vehicle exhaust .

The mechanism of action of benzo(b)chrysene is not fully understood, but its potential carcinogenicity is a major area of scientific research. It's believed to exert its harmful effects through several mechanisms, including:

  • DNA adduct formation: Benzo(b)chrysene metabolites can bind to DNA, leading to mutations and potentially cancer initiation.
  • Oxidative stress: Metabolic processes can generate reactive oxygen species that damage cellular components.
: Exposure to ultraviolet light can induce photo-activated free radical reactions, leading to further oxidation and transformation into more polar metabolites .
  • Metabolism: In biological systems, benzo(b)chrysene is metabolized by cytochrome P450 enzymes, producing hydroxylated derivatives that may exhibit different biological activities compared to the parent compound .
  • Benzo(b)chrysene exhibits significant biological activity, particularly in terms of its carcinogenic potential. Studies have shown that it can induce DNA damage and mutations, contributing to its classification as a probable human carcinogen. The compound's metabolites can form adducts with DNA, leading to mutagenesis and potentially initiating tumorigenesis . Additionally, benzo(b)chrysene has been implicated in promoting tumor growth in animal models.

    Benzo(b)chrysene can be synthesized through various methods:

    • Pyrolysis of Organic Matter: This method involves heating organic materials at high temperatures in an oxygen-deficient environment, leading to the formation of PAHs, including benzo(b)chrysene.
    • Chemical Synthesis: Laboratory synthesis can involve multi-step organic reactions starting from simpler aromatic compounds. For instance, it can be synthesized via cyclization reactions involving phenanthrene derivatives .

    While benzo(b)chrysene is primarily studied for its toxicological effects, it has limited applications in research settings:

    • Environmental Monitoring: It serves as a marker for assessing pollution levels in air and soil due to its presence in combustion emissions.
    • Toxicology Research: Researchers study its effects on cellular systems to understand mechanisms of carcinogenesis and the impact of environmental pollutants on health.

    Interaction studies involving benzo(b)chrysene focus on its metabolic pathways and interactions with biological macromolecules:

    • Metabolic Interactions: Research indicates that benzo(b)chrysene interacts with cytochrome P450 enzymes, leading to the formation of various metabolites that may have distinct biological effects .
    • DNA Interactions: Studies have demonstrated that benzo(b)chrysene can bind to DNA, forming adducts that may lead to mutations and cancer .

    Benzo(b)chrysene shares structural similarities with several other PAHs. Here are some notable compounds for comparison:

    Compound NameMolecular FormulaUnique Features
    Benzo(a)pyreneC18H12Well-studied carcinogen; forms DNA adducts readily
    ChryseneC18H12Less potent than benzo(b)chrysene; fewer studies on mutagenicity
    PyreneC16H10Lower toxicity; often used as a model compound in studies
    Benzo(k)fluorantheneC18H12Similar structure but different carcinogenic profile

    Benzo(b)chrysene is unique due to its specific arrangement of fused rings which contributes to its distinct biological activity and toxicity profile compared to these similar compounds. Its position within the broader category of PAHs underscores the importance of understanding structural differences when assessing health risks associated with exposure.

    Spectroscopic Properties: Ultraviolet-Visible Absorption, Fluorescence Emission

    Benzo(b)chrysene exhibits characteristic spectroscopic properties that have been extensively documented in the literature [3] [9]. Ultraviolet-visible absorption spectroscopy reveals the compound's electronic transitions, which are fundamental to understanding its photophysical behavior [10] [14]. The compound displays strong π-π* electronic transitions in the ultraviolet region, consistent with its extended aromatic conjugation system [10].

    Fluorescence emission spectroscopy demonstrates that benzo(b)chrysene possesses significant fluorescence quantum yield, making it detectable through fluorescence-based analytical methods [11] [12]. The fluorescence characteristics have been utilized in environmental analysis and quantitative determination procedures [14]. Time-dependent density functional theory calculations have been employed to predict and assign the observed electronic absorption transitions, providing theoretical support for experimental observations [10].

    The compound's spectroscopic database includes comprehensive ultraviolet-visible, infrared, fluorescence, mass spectrometry, and nuclear magnetic resonance data that have been compiled by multiple research groups [3] [9]. These spectroscopic fingerprints serve as crucial identification tools for analytical chemistry applications and structural characterization [31] [33].

    Room-temperature fluorescence excitation-emission matrices have been developed for analytical applications, particularly in the context of polycyclic aromatic hydrocarbon detection and quantification [12]. The fluorescence properties of benzo(b)chrysene make it amenable to highly sensitive detection methods, with applications in environmental monitoring and forensic analysis [11] [14].

    Gas-Phase Thermodynamics: Heat Capacity, Ionization Energy

    The gas-phase thermodynamic properties of benzo(b)chrysene have been systematically calculated using statistical mechanical methods with force field approximations for polycyclic aromatic hydrocarbons [16] [17]. Constant pressure heat capacity values have been determined across a wide temperature range from 50 K to 500 K, providing essential data for thermochemical calculations [16].

    The heat capacity exhibits a characteristic temperature dependence, increasing from 57.28 J/mol·K at 50 K to 463.54 J/mol·K at 500 K [16] [17]. At standard temperature (298.15 K), the heat capacity is 283.9 ± 3.5 J/mol·K, which is consistent with theoretical predictions for compounds of this size and structure [16]. These values were calculated using recommended statistical mechanical methods and have been incorporated into standard thermodynamic reference databases [8] [16].

    Temperature (K)Heat Capacity (J/mol·K)Reference
    5057.28Dorofeeva, 1988 [16]
    10092.63Dorofeeva, 1988 [16]
    200182.48Dorofeeva, 1988 [16]
    298.15283.9 ± 3.5Dorofeeva, 1988 [16]
    400382.72Dorofeeva, 1988 [16]
    500463.54Dorofeeva, 1988 [16]

    Ionization energy measurements for benzo(b)chrysene and related polycyclic aromatic hydrocarbons have been conducted using photoionization techniques [20] [21]. While specific ionization energy values for benzo(b)chrysene were not directly measured in the available literature, related compounds such as chrysene show ionization energies in the range of 7.59-7.83 eV [18] [20]. The ionization behavior of polycyclic aromatic hydrocarbons follows predictable trends based on molecular size and electronic structure [20] [27].

    Theoretical calculations of electron affinities for polycyclic aromatic hydrocarbons indicate that compounds of this size and structure typically exhibit electron affinity values in the range of 0.4-2.0 eV [27]. These gas-phase ion energetics are crucial for understanding the compound's behavior in mass spectrometry and atmospheric chemistry applications [21] [29].

    Solubility and Partition Coefficients (Octanol-Water Partition Coefficient, Henry's Law Constant)

    The octanol-water partition coefficient (Kow) for benzo(b)chrysene represents a critical parameter for understanding its environmental fate and bioaccumulation potential [2] [23]. The logarithm of the octanol-water partition coefficient (log Kow) has been determined as 7.11 according to regulatory databases and research compilations [2] [3]. Alternative measurements report slightly lower values of 6.29940, though the consensus favors the higher value given the compound's extensive hydrophobic character [4].

    The high log Kow value of 7.11 indicates extremely strong partitioning into organic phases relative to aqueous phases, which is characteristic of high molecular weight polycyclic aromatic hydrocarbons [25] [35]. This partitioning behavior has significant implications for environmental distribution, bioaccumulation, and analytical methodology development [23] [25].

    Water solubility of benzo(b)chrysene is extremely low, consistent with its high octanol-water partition coefficient [35]. While direct experimental measurements are limited due to analytical challenges associated with such low solubility, estimates based on structure-activity relationships suggest solubility values below 0.001 mg/L at 25°C [35] [38]. This low aqueous solubility contributes to the compound's persistence in environmental matrices and its tendency to associate with organic matter and sediments [35].

    Henry's law constant data for benzo(b)chrysene are not directly available in the current literature [24] [26]. The estimation of Henry's law constants for high molecular weight polycyclic aromatic hydrocarbons requires specialized experimental techniques due to their low volatility and limited water solubility [24]. Related compounds of similar structure show Henry's law constants in the range of 0.027-0.053 Pa·m³/mol at 20-25°C, suggesting that benzo(b)chrysene would exhibit similarly low volatility from aqueous solutions [3].

    PropertyValueReference
    Log Kow7.11SWCAA, Sangster Research [2] [3]
    Water Solubility<0.001 mg/L (estimated)Structure-based estimation [35]
    Henry's Law ConstantNot experimentally determinedLiterature gap [24] [26]

    XLogP3

    6.5

    LogP

    7.11 (LogP)

    UNII

    6ON074YM4G

    GHS Hazard Statements

    Aggregated GHS information provided by 12 companies from 1 notifications to the ECHA C&L Inventory.;
    H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard

    Health Hazard

    Other CAS

    214-17-5

    Wikipedia

    Benzo(b)chrysene

    Biological Half Life

    3.80 Days

    Dates

    Modify: 2023-08-15

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